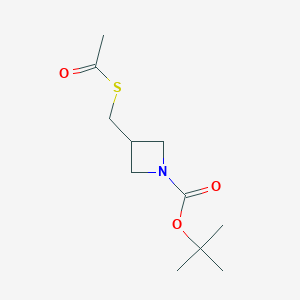

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate

説明

tert-Butyl 3-(acetylthiomethyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an acetylthio-methyl substituent (-SCH2CO-) at the 3-position. The acetylthiomethyl group introduces sulfur-based reactivity, enabling applications in thiol-ene click chemistry or as a precursor for functionalization via deprotection or nucleophilic substitution.

特性

IUPAC Name |

tert-butyl 3-(acetylsulfanylmethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-8(13)16-7-9-5-12(6-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINROPBXBXCIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols with suitable leaving groups.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Acetylthiomethyl Group: The acetylthiomethyl group can be introduced through nucleophilic substitution reactions using acetylthiomethyl halides or thiols.

Industrial Production Methods

Industrial production of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and efficiency. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .

化学反応の分析

Types of Reactions

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetylthiomethyl group to a thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学的研究の応用

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The acetylthiomethyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity.

類似化合物との比較

tert-Butyl 3-(Iodomethyl)azetidine-1-carboxylate

- Structure : Features a 3-iodomethyl group (-CH2I).

- Synthesis : Prepared via alkylation or halogenation of azetidine precursors. Used in Ni-catalyzed carboboration reactions for glycoside synthesis (e.g., compound 32 in ).

- Reactivity : Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

tert-Butyl 3-(Hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

tert-Butyl 3-(Acetylsulfanyl)azetidine-1-carboxylate (CAS 183800-74-0)

- Structure : Direct acetylthio (-SAc) substituent.

- Properties : Density 1.17 g/cm³; pKa -3.34 (highly acidic thiol). Serves as a thiol-protecting group or catalyst in redox reactions.

Functional Group Impact on Physicochemical Properties

<sup>a</sup>Predicted partition coefficient; <sup>b</sup>Topological polar surface area.

生物活性

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate is a compound classified within the azetidine family, which are five-membered heterocyclic compounds containing nitrogen. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃S

- Molecular Weight : 201.29 g/mol

- CAS Number : 1236007-16-1

The compound consists of a tert-butyl group, an acetylthiomethyl substituent, and a carboxylate functional group. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate typically involves interactions with enzymes or receptors that play crucial roles in cellular processes. The acetylthiomethyl group may enhance the compound's ability to form covalent bonds with target proteins, thereby modulating their activity.

Antimicrobial Properties

Research indicates that azetidine derivatives, including tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate against Gram-positive and Gram-negative bacteria.

- Method : Agar diffusion method was employed to test various concentrations of the compound.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.

Summary of Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Interaction with enzymes/receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。